molecular formula C10H14N2O5 B7796559 Thymidine, Methyl-d3

Thymidine, Methyl-d3

Cat. No.: B7796559
M. Wt: 245.25 g/mol
InChI Key: IQFYYKKMVGJFEH-BCELKLLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymidine, Methyl-d3 (CAS 74848-84-3) is a stable isotope-labeled form of thymidine, a fundamental nucleoside that serves as a critical building block for DNA replication and repair. This compound is specifically designed for use in biochemical and cell biology research. In experimental applications, this compound acts as a precursor that is incorporated into newly synthesized DNA, allowing for the precise tracking and quantification of DNA synthesis rates and cell proliferation. One of its principal uses is in cell synchronization protocols, where a high concentration of thymidine is employed to reversibly arrest cells at the G1/S boundary of the cell cycle. The mechanism is based on altering the natural deoxynucleotide (dNTP) pool; once taken up by cells and converted to dTTP via the salvage pathway, the elevated dTTP levels cause an allosteric feedback inhibition of the enzyme ribonucleotide reductase (RNR). This inhibition disrupts the balance of other dNTPs, particularly reducing the dCTP pool, and thereby halts the progression of DNA synthesis. This compound is a solid with a melting point of 184°C and is slightly soluble in DMSO, methanol, and water. It should be stored at -20°C. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-BCELKLLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Nucleic Acid Metabolism and Dynamics

Investigations of DNA Replication and Synthesis Kinetics

Stable isotope-labeled thymidine (B127349) analogs, such as Thymidine, Methyl-d3, are employed to study DNA replication and synthesis kinetics. Unlike radioactive isotopes like 3H-thymidine, which can exhibit cytotoxic effects and inhibit DNA synthesis, stable isotopes offer a non-toxic alternative for measuring these processes. tandfonline.comresearchgate.net

Quantification of Deoxyribonucleic Acid Incorporation

The incorporation of this compound into DNA can be quantified using mass spectrometry-based techniques. This allows for precise measurement of newly synthesized DNA. Stable isotope-labeled DNA (SILD) can be used as an internal standard in isotope dilution-liquid chromatography-mass spectrometry (ID-LC-MS/MS) to accurately quantify total DNA in complex matrices. This method accounts for potential DNA loss during purification procedures by assuming equal extraction efficiencies for the target DNA and the SILD internal standard. acs.org

Studies using stable isotope-labeled precursors, including thymidine, have been conducted to measure DNA synthesis rates. For instance, researchers have investigated the efficiency of incorporation of different labeled precursors, such as [U-13C, 15N]-thymidine, into DNA in cell cultures. tandfonline.com

Measurement of Cellular Proliferation Rates

Measuring DNA synthesis is a reliable method for assessing cell proliferation. biocompare.comthermofisher.com The incorporation of labeled thymidine into the DNA of dividing cells is proportional to the rate of cell proliferation. wikipedia.org While traditional methods often used radioactive 3H-thymidine, stable isotope-labeled thymidine analogs provide a non-radioactive approach. tandfonline.combiocompare.comthermofisher.com

Stable isotope labeling with precursors like deuterated water (2H2O) has also been used to quantify cell division by measuring the incorporation of deuterium (B1214612) into the deoxyribose moiety of purine (B94841) deoxyribonucleotides in dividing cells. researchgate.net This method labels DNA through the de novo nucleotide synthesis pathway, in contrast to thymidine, which primarily enters via the salvage pathway. researchgate.netpnas.org

Synchronization of Cell Cycle Phases

Thymidine is commonly used in cell synchronization protocols to arrest cells at the G1/S boundary. flowcytometry-embl.demdpi.combitesizebio.comnih.govnih.gov High concentrations of thymidine lead to an increase in intracellular dTTP pools, which allosterically inhibits ribonucleotide reductase (RNR), an enzyme essential for the synthesis of deoxyribonucleotides. mdpi.com This imbalance in the dNTP pool halts DNA synthesis and accumulates cells at the transition from G1 to S phase. mdpi.com

A widely used method is the double thymidine block, which involves two sequential incubations with high concentrations of thymidine separated by a release period in normal medium. flowcytometry-embl.denih.govcreighton.edu This protocol allows for the collection of synchronized cell populations at the G1/S boundary, which can then be released into the cell cycle and sampled at different time points to study cell cycle-regulated events. flowcytometry-embl.denih.gov The thymidine block can be reversed by removing thymidine or by adding deoxycytidine, which helps restore the balance in nucleotide pools. mdpi.combitesizebio.com

Elucidation of Thymidine Metabolic Pathways

This compound is a useful tracer for studying the complex metabolic pathways involving thymidine. Stable isotopes serve as powerful metabolic tracers, allowing researchers to track their incorporation, distribution, and fate within cellular processes like nucleic acid synthesis, degradation, and turnover. silantes.com

Analysis of De Novo and Salvage Pathways

Thymidine nucleotides can be synthesized through two main pathways: the de novo pathway and the salvage pathway. nih.govresearchgate.net The de novo pathway involves the synthesis of dTMP from dUMP, catalyzed by thymidylate synthase (TS). nih.govresearchgate.netbiorxiv.org The salvage pathway involves the phosphorylation of thymidine to dTMP by thymidine kinase (TK). nih.govresearchgate.net

Stable isotope-labeled thymidine, entering primarily via the salvage pathway, can be used in conjunction with precursors that label the de novo pathway to assess the relative contributions of these two routes to DNA synthesis. For example, studies have used a combination of [14C]-deoxyuridine (reflecting de novo synthesis) and [3H]-thymidine (reflecting the salvage pathway) to quantify the capacity of each pathway. pnas.org The ratio of the incorporated isotopes can indicate the relative flux through each pathway under different conditions. pnas.org

Research has shown that the relative contribution of the de novo and salvage pathways can vary depending on cell type and metabolic state. pnas.org For instance, studies in fibroblasts have demonstrated that disruption of certain metabolic enzymes can lead to a decrease in de novo dTMP synthesis and a compensatory increase in the salvage pathway. pnas.org

Characterization of Enzyme Activities (e.g., Thymidine Kinase, Thymidylate Synthase)

Stable isotope-labeled thymidine and its derivatives are valuable for characterizing the activity of enzymes involved in thymidine metabolism, particularly thymidine kinase (TK) and thymidylate synthase (TS).

Thymidine Kinase (TK): TK catalyzes the initial phosphorylation of thymidine in the salvage pathway. nih.govresearchgate.net Assays for TK activity often involve measuring the conversion of labeled thymidine to labeled dTMP. While radioactive assays using 3H-thymidine have been traditionally used, stable isotope-labeled thymidine could potentially be used in conjunction with mass spectrometry to measure TK activity. nih.govnih.gov The activity of TK1, a key enzyme in the pyrimidine (B1678525) salvage pathway, is tightly regulated by the cell cycle and has been investigated as a prognostic marker in certain cancers. nih.gov

Thymidylate Synthase (TS): TS is a crucial enzyme in the de novo synthesis of dTMP. nih.govresearchgate.netbiorxiv.org It catalyzes the methylation of dUMP using methylene-tetrahydrofolate. biorxiv.orgnih.gov Stable isotopes, including deuterium, have been used to study the mechanism and kinetics of TS. Isotope effects, such as kinetic isotope effects (KIEs), can provide insights into the rate-limiting steps and transition states of enzymatic reactions. acs.orgacs.org Studies investigating TS activity and inhibition have utilized labeled substrates to monitor the catalytic process. nih.govnih.govscbt.com

Table 1: Key Enzymes in Thymidine Metabolism

EnzymePathway InvolvedReaction Catalyzed
Thymidine Kinase (TK)SalvageThymidine + ATP → dTMP + ADP
Thymidylate Synthase (TS)De NovodUMP + CH₂-THF → dTMP + DHF
Thymidine Phosphorylase (TP)Salvage (Catabolic)Thymidine + Phosphate ⇌ Thymine (B56734) + 2-deoxyribose 1-phosphate

Note: This table is a simplified representation of the reactions catalyzed by these enzymes in the context of thymidine metabolism.

Table 2: Examples of Isotope Applications in Studying Thymidine Metabolism

ApplicationIsotope UsedDetection MethodReference
DNA synthesis rate measurementDeuterated water (2H2O)Mass Spectrometry (GC-MS) researchgate.netpnas.org
Relative flux through de novo vs. salvage pathways14C-deoxyuridine, 3H-thymidineScintillation Counting pnas.org
Studying TS reaction mechanism and kineticsDeuterium, TritiumMass Spectrometry, Isotope Effect Analysis acs.orgacs.org
Quantification of total DNAStable Isotope Labeled DNA (SILD)LC-MS/MS (Isotope Dilution) acs.org

Study of Nucleoside Transport and Catabolism

Stable isotope-labeled thymidine, including this compound, is employed to investigate the processes of nucleoside transport and catabolism in various biological systems. By using labeled thymidine, researchers can track its uptake into cells, its subsequent metabolic transformations, and its incorporation into DNA. This provides insights into the activity and specificity of nucleoside transporters and the enzymes involved in thymidine metabolism.

Studies have utilized labeled thymidine, such as [methyl-(3)H]-thymidine, to examine transport mechanisms in human tumor cells, revealing that thymidine transport is primarily mediated by human equilibrative nucleoside transporter 1 (hENT1) under both growth and non-growth conditions nih.gov. The levels of hENT1 were observed to increase in proliferating cells, leading to a more rapid uptake of labeled thymidine nih.gov.

Furthermore, labeled nucleosides, including [U-13C, 15N]-thymidine, have been used to assess the efficiency of their incorporation into DNA in cell cultures, providing a non-radioactive alternative to traditional [3H]-thymidine labeling for measuring cell proliferation nih.gov. These studies contribute to understanding the metabolic pathways and the fate of thymidine within cells, which is crucial for fields like cancer research and the development of nucleoside-based chemotherapies baseclick.eunih.gov.

Structural and Dynamic Probes for Nucleic Acids

This compound serves as a valuable probe for studying the structure and dynamics of nucleic acids, particularly DNA. The deuterium label on the methyl group provides a distinct spectroscopic handle, especially for NMR applications.

Conformational Analysis of DNA Using Methyl-d3 Labels

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution mdpi.comunits.it. The methyl group of thymine is often located in the major groove of DNA, and its position and dynamics are sensitive to the local DNA conformation nih.govnih.govcapes.gov.br. By selectively labeling the methyl group with deuterium (as in this compound) or carbon-13, researchers can simplify complex NMR spectra and obtain specific information about the labeled nucleotide's environment and motion.

Exploration of DNA-Protein Recognition Mechanisms

The methyl group of thymine is not merely a passive component of the DNA structure; it plays a significant role in specific interactions with DNA-binding proteins. This methyl group can serve as a recognition determinant, providing contact points for van der Waals interactions with amino acid side chains of proteins nih.govnih.govcapes.gov.brpnas.org.

Using approaches like functional group mutagenesis, where thymines are replaced with methyl-free uracil (B121893), researchers have demonstrated the importance of the thymine methyls in protein-DNA recognition nih.govnih.govcapes.gov.br. The presence or absence of the methyl group can influence the binding affinity and specificity of proteins to DNA sequences. For example, studies on the human glucocorticoid receptor DNA-binding domain have shown that the removal of a thymine methyl at the DNA-protein interface can have distinct energetic consequences, being enthalpically favorable but entropically unfavorable, consistent with the displacement of a water molecule ki.se.

This compound can be incorporated into synthetic DNA oligonucleotides to study these interactions using techniques such as NMR or mass spectrometry-based methods. By observing changes in the behavior of the labeled methyl group upon protein binding, researchers can gain detailed information about the contact points and the nature of the interactions between the protein and the thymine methyl group. This is particularly relevant in understanding how transcription factors and other DNA-binding proteins recognize their specific target sequences pnas.org.

Studies of Post-Replicative DNA Modifications (e.g., Hypermodifications)

While the methyl group of thymine is a standard modification in DNA, thymidine residues can undergo further post-replicative modifications, particularly in the context of viral DNA. These "hypermodifications" are often complex and can involve the addition of various chemical moieties to the thymidine base nih.govoup.com.

Bacterial viruses, for instance, can possess diverse thymidine hypermodifications that protect their DNA from host defense systems nih.govoup.com. These modifications can be derived from precursors like 5-hydroxymethyluridine (B1210401) (5-hmdU), which is incorporated into viral DNA during replication nih.govoup.com. Subsequently, enzymes can modify the 5-hmdU residue through various pathways, leading to the formation of hypermodified thymidines nih.govoup.com.

Although this compound itself represents a stable isotopic label of the standard thymidine methyl group rather than a hypermodification, studies involving labeled thymidine and its precursors are relevant to understanding the enzymes and pathways involved in thymidine modification. For example, investigating the metabolic fate of labeled thymidine or its analogs can shed light on the enzymes responsible for its incorporation into DNA and potential subsequent modifications. While direct studies using this compound specifically for tracking hypermodifications were not prominently found in the search results, the broader context of studying thymidine metabolism and modification pathways using labeled precursors is well-established nih.gov.

Advanced Analytical and Spectroscopic Methodologies Employing Methyl D3 Thymidine

Mass Spectrometry-Based Quantitative Proteomics and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique used for identifying and quantifying molecules based on their mass-to-charge ratio. Stable isotope-labeled compounds, such as Thymidine (B127349), Methyl-d3, are widely employed in MS-based applications to improve the accuracy and reliability of quantitative analysis, particularly in complex biological matrices. The mass difference introduced by the deuterium (B1214612) atoms allows labeled molecules to be distinguished from their naturally abundant, unlabeled counterparts.

Targeted Quantification of Metabolites and Nucleic Acid Components

In targeted metabolomics and the analysis of nucleic acid components, stable isotope-labeled internal standards are crucial for accurate quantification. By spiking a sample with a known amount of the labeled analog (e.g., Thymidine, Methyl-d3), variations in sample preparation, matrix effects, and instrument performance can be normalized. The ratio of the signal intensity of the endogenous unlabeled metabolite to that of the labeled internal standard is used to determine the absolute concentration of the unlabeled compound in the original sample. This approach is particularly effective for quantifying specific nucleosides and their derivatives in biological samples. nih.govnih.govthermofisher.comchemrxiv.org

Methyl-d3 labeled thymine (B56734) or thymidine can serve as an internal standard for the quantification of unlabeled thymine or thymidine in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). bioscience.co.ukeurisotop.com The use of a labeled internal standard that is chemically identical to the analyte but distinguishable by mass ensures that they behave similarly throughout the analytical process, from extraction to ionization.

Application in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis due to its high accuracy and precision. nih.gov This technique relies on the principle of adding a known amount of an isotopically enriched standard (the spike) to the sample before analysis. For quantifying thymidine or related methylated nucleic acid components, this compound or a similarly labeled analog can be used as the spike. After thorough mixing to ensure isotopic equilibrium, the sample is analyzed by MS. The ratio of the peak areas or signal intensities of the labeled and unlabeled species is measured. Since the amount of the labeled standard added is known, and the isotopic ratio is determined by MS, the original concentration of the unlabeled analyte in the sample can be calculated accurately, compensating for any losses during sample processing. researchgate.net

This method is particularly valuable for quantifying low-abundance metabolites or nucleic acid modifications in complex biological samples, where matrix effects can significantly influence ionization efficiency in MS. The use of a stable isotope-labeled internal standard like this compound helps to mitigate these effects.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides structural information about the molecule. While primarily used for identification and structural confirmation, MS/MS is also integral to quantitative analysis in methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.com

For this compound, MS/MS can be used to study its fragmentation pattern. Comparing the fragmentation pattern of labeled thymidine to that of unlabeled thymidine can help confirm the position of the deuterium label and provide insights into the fragmentation pathways of the molecule. In quantitative applications using labeled internal standards, MS/MS allows for the selective detection and fragmentation of both the unlabeled analyte and its labeled analog, enhancing specificity and reducing interference from co-eluting compounds. By monitoring specific fragment ions for both the labeled and unlabeled species, highly sensitive and selective quantification can be achieved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of molecules. Isotopic labeling, particularly with ¹³C, ¹⁵N, and ²H, is routinely used in NMR to simplify spectra of large biomolecules and provide specific probes for studying molecular properties. The methyl group of thymidine, when appropriately labeled (e.g., with deuterium on the methyl carbon and protons on the methyl hydrogens, or vice versa), serves as a valuable spectroscopic probe.

Methyl-TROSY NMR for High-Molecular-Weight Complexes

For large proteins and nucleic acid complexes, conventional NMR experiments suffer from signal broadening due to slow molecular tumbling, which leads to rapid transverse relaxation. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a method that exploits cross-correlation between different relaxation mechanisms to reduce line widths, particularly in large molecules. nih.govnih.gov Methyl-TROSY specifically focuses on the methyl groups, which have favorable relaxation properties even in high-molecular-weight systems. biorxiv.orgelifesciences.orgresearchgate.net

While Methyl-d3 Thymidine itself has deuterium on the methyl hydrogens, often in Methyl-TROSY applications involving proteins or nucleic acids, the strategy involves labeling the methyl carbon with ¹³C and keeping the hydrogens as ¹H (¹³CH₃) or selectively deuterating the rest of the molecule while leaving the methyl protons (²H, ¹³CH₃). researchgate.netchemie-brunschwig.chtandfonline.com However, the principle of using the methyl group as a probe extends to nucleic acids. The methyl group at the C5 position of thymine is a natural handle. Although the search results primarily discuss methyl labeling strategies in proteins and other modified nucleobases like 5mC and 6mA in DNA for Methyl-TROSY nih.gov, the concept of using methyl groups as probes for dynamics and interactions in large nucleic acid-containing complexes is relevant. Thymidine's methyl group is intrinsically suitable for such studies if appropriate labeling strategies (potentially involving ¹³C on the methyl carbon in addition to or instead of deuterium on the hydrogens) and NMR experiments are employed to overcome relaxation challenges in high-molecular-weight contexts. The deuterium labeling in this compound could potentially be used in specific NMR experiments, perhaps in conjunction with other labels or in studies where the mass difference is exploited in hybrid MS-NMR approaches, although the primary benefit of methyl-d3 in NMR is often related to relaxation properties or as a handle in deuterated environments.

Assignment of Methyl Resonances in Macromolecular Assemblies

Assigning specific NMR signals to individual atoms or groups within a molecule is a critical step in determining its structure and dynamics. In large macromolecular assemblies, spectral overlap can be a significant challenge. Selective isotopic labeling, such as incorporating Methyl-d3 Thymidine or other methyl-labeled nucleotides, can simplify NMR spectra by reducing the number of observed signals and allowing for the specific assignment of resonances originating from the labeled methyl groups. chemie-brunschwig.chnih.gov

By incorporating Methyl-d3 Thymidine into a DNA or RNA molecule (if applicable) or a DNA-protein complex, researchers can specifically observe the NMR signals from the deuterated methyl group of thymine. While deuterium itself is not typically observed in standard ¹H or ¹³C NMR experiments, its presence affects the relaxation properties and coupling patterns of nearby nuclei. More commonly in advanced NMR of large systems, strategies involve protonating methyl groups on an otherwise deuterated background (e.g., ²H, ¹³CH₃ labeling). researchgate.netchemie-brunschwig.chtandfonline.comnih.gov However, the methyl group of thymidine, regardless of the specific isotopic composition (Methyl-d3 or other methyl labels), serves as a valuable probe for monitoring local environment, dynamics, and interactions within macromolecular assemblies. Assignment of these methyl resonances, often through multi-dimensional NMR experiments and correlation with assignments of other parts of the molecule, provides detailed insights into the structural and dynamic features of the molecule at the site of the thymidine residue. tandfonline.comnih.gov

Probing Hydrophobic Contacts in Protein-DNA Interactions

The interaction between proteins and DNA is fundamental to numerous biological processes, including gene regulation, replication, and repair. These interactions involve a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions. The methyl group at the 5-position of thymine is known to play a significant role in mediating hydrophobic contacts with amino acid side chains of DNA-binding proteins. These contacts, often van der Waals or CH/pi interactions, contribute to the specificity and stability of protein-DNA complexes. mdpi.comnih.govnih.gov

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying protein-DNA interactions at atomic resolution. Isotope labeling is frequently employed in NMR studies of biomolecular complexes to simplify spectra and provide specific structural and dynamic information. nih.govroyalsocietypublishing.orgnih.gov While general applications of deuterium and other stable isotopes in protein and nucleic acid NMR for studying interactions are well-established, the specific use of methyl-d3 thymidine to directly probe hydrophobic contacts via NMR is an area where detailed published research findings in the provided search results are limited. However, given that the thymine methyl group is involved in hydrophobic interactions mdpi.comnih.govnih.gov and that deuterium labeling is used in NMR to study biomolecular interactions nih.govroyalsocietypublishing.orgnih.gov, methyl-d3 thymidine holds potential as a probe. Deuterium substitution can affect NMR relaxation properties and chemical shifts of nearby nuclei, providing insights into the local environment and interactions involving the methyl group within a protein-DNA complex. The analysis of crystal structures has provided evidence for contacts between thymine methyl groups and protein residues, highlighting the importance of these hydrophobic interactions. nih.govnih.gov

Chromatographic Separations in Conjunction with Isotopic Tracers

Chromatographic techniques, coupled with mass spectrometry, are essential for the separation, identification, and quantification of biomolecules, including nucleosides and their metabolites. The use of stable isotope-labeled compounds like methyl-d3 thymidine in conjunction with chromatography offers significant advantages, such as improved accuracy in quantification through isotope dilution mass spectrometry and the ability to trace metabolic pathways. nist.govnih.govtue.nlchemrxiv.org

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

HPLC is a widely used technique for separating complex mixtures of biological molecules based on their differential partitioning between a stationary phase and a mobile phase. When combined with appropriate detectors, HPLC can be used for metabolite profiling, including the analysis of nucleosides and their derivatives. mdpi.com Methyl-d3 thymidine and its metabolic products can be separated from their unlabeled counterparts and other cellular components using various HPLC stationary phases and mobile phase gradients. acs.org This separation is a crucial first step before detection and quantification by techniques like mass spectrometry. The chromatographic behavior of methyl-d3 thymidine is expected to be very similar, though potentially with subtle differences, to unlabeled thymidine, allowing them to be analyzed within the same method. Studies analyzing thymidine and related compounds by HPLC-MS have demonstrated effective separation of nucleosides. nist.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Analyte Detection

LC-MS/MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This combination is particularly well-suited for the simultaneous detection and quantification of multiple analytes in complex biological matrices. tue.nl Methyl-d3 thymidine can be used as an internal standard in LC-MS/MS methods developed for the quantification of unlabeled thymidine or its metabolites. nist.govchemrxiv.org The distinct mass-to-charge ratio of the deuterated internal standard allows it to be differentiated from the endogenous analyte, compensating for variations in sample preparation, matrix effects, and instrument performance, thereby improving the accuracy and reproducibility of the analysis. nist.govnih.gov

LC-MS/MS can also be used to trace the metabolic fate of methyl-d3 thymidine by monitoring the incorporation of the deuterium label into downstream metabolites, such as deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (B83284) (dTDP), and deoxythymidine triphosphate (dTTP), which are precursors for DNA synthesis. nih.govhmdb.ca By analyzing the isotopic enrichment of these metabolites, researchers can gain insights into the rates of DNA synthesis and nucleotide metabolism. Methods involving LC-MS/MS for the analysis of labeled nucleosides and metabolites have been developed and applied in various biological studies. nist.govnih.govnih.gov

An example of the application of LC-MS for analyzing labeled thymidine and related compounds is shown in a study investigating spore photoproduct formation, where LC-MS was used to analyze d3-thymidine and its photoproducts, demonstrating the separation and detection capabilities of the technique. acs.org

Deuterium Micromapping Techniques for In Vivo Studies

Deuterium micromapping techniques allow for the visualization and quantification of deuterium distribution within biological samples at high spatial resolution. When combined with the administration of deuterium-labeled tracers like methyl-d3 thymidine, these techniques enable the study of cellular processes, such as cell proliferation and DNA synthesis, in vivo with spatial context. researchgate.netnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

One prominent technique used for deuterium micromapping is Multi-isotope Imaging Mass Spectrometry (MIMS), often employing a NanoSIMS instrument. nih.govresearchgate.netnih.govfrontiersin.org NanoSIMS is a secondary ion mass spectrometer that can measure the isotopic composition of a sample surface with nanoscale resolution. By administering deuterium-labeled thymidine to an organism, the label is incorporated into the DNA of dividing cells. Subsequent analysis of tissue sections using NanoSIMS allows researchers to identify and quantify the deuterium enrichment in individual cells or even subcellular compartments, providing a spatial map of cell proliferation. nih.govresearchgate.netnih.gov

Studies have demonstrated the utility of deuterium-labeled thymidine in conjunction with MIMS to quantify cell division in various tissues. nih.govresearchgate.netnih.gov For instance, the incorporation of deuterium from labeled water or thymidine into the nuclei of dividing cells has been visualized and quantified using NanoSIMS, correlating with other markers of cell division. nih.govresearchgate.net This approach offers a powerful way to study cell turnover dynamics in vivo, including in complex tissues and potentially in human studies using innocuous stable isotopes. nih.govresearchgate.netnih.govfrontiersin.org

Another deuterium micromapping technique involves using nuclear reactions and plastic track detectors to localize deuterium in biological samples. researchgate.netresearchgate.net This method has been shown to be sensitive enough to detect subpicogram quantities of deuterium, demonstrating its potential for tracing labeled compounds in vivo. researchgate.net Methyl-d3 thymidine, as a metabolic precursor of DNA, has been identified as having potential application for studying human tissue growth kinetics in vivo using such sensitive deuterium micromapping techniques. researchgate.net

The application of these techniques provides detailed spatial information about where and to what extent DNA synthesis and cell division are occurring, offering insights that are not possible with bulk measurement techniques.

Research Paradigms and Advanced Applications of Deuterated Thymidine

Tracer Studies for Investigating Tissue Growth Kinetics

Deuterated thymidine (B127349) and deuterated water (D₂O) labeling are established methods for measuring cell proliferation and tissue growth kinetics both in vitro and in vivo. sigmaaldrich.comnih.gov As a metabolic precursor to DNA, thymidine is incorporated into the DNA of dividing cells during the S-phase of the cell cycle. nih.govfishersci.ca By administering deuterated thymidine or D₂O, researchers can label the newly synthesized DNA with deuterium (B1214612). scbt.comuni-freiburg.de

The degree of deuterium enrichment in DNA serves as a quantitative measure of cell proliferation. Techniques such as gas chromatography/mass spectrometry (GC/MS) and gas chromatography/pyrolysis/isotope ratio-mass spectrometry (GC/P/IRMS) are used to measure the incorporation of deuterium into the deoxyribose moiety of DNA. nih.govnih.gov These methods allow for the quantification of even very low rates of cell proliferation. nih.gov NanoSIMS (nanoscale secondary ion mass spectrometry) offers even higher resolution, enabling the measurement of deuterated tracers like D-thymidine in biological samples at the sub-cellular level. scbt.comuni-freiburg.de

Deuterated water labeling has been successfully applied to study cell dynamics in various tissues and organisms, including investigations into human cell turnover and neutrophil kinetics. sigmaaldrich.com Thymidine, Methyl-d3, with its specific deuteration on the methyl group, has been highlighted for its potential in studying human tissue growth kinetics in vivo using sensitive deuterium micromapping techniques.

Traditionally, tritiated thymidine ([³H]-TdR) incorporation has been a common method for assessing cell proliferation due to its direct measurement of DNA synthesis. nih.govfishersci.ca Deuterated thymidine provides a safe, non-radioactive alternative for such proliferation assays, facilitating studies that may be limited by the use of radioisotopes. nih.gov

Mechanistic Studies of DNA Repair and Genome Integrity Pathways

Maintaining genome integrity is crucial for cellular function and involves intricate DNA repair mechanisms. While direct studies using this compound specifically within DNA repair assays were not prominently featured in the search results, the broader application of deuterated compounds and the study of thymidine metabolism are relevant to this field.

Deuterium labeling can be a powerful tool for investigating the mechanisms of enzymatic reactions involved in DNA modification and metabolism due to the kinetic isotope effect (KIE). The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can influence reaction rates, providing insights into rate-limiting steps and reaction mechanisms. Studies using deuterated substrates have shown large kinetic isotope effects in reactions catalyzed by enzymes that modify DNA bases, which are often involved in DNA repair pathways.

Furthermore, the incorporation of labeled thymidine, including deuterated versions, is fundamentally linked to DNA synthesis, a process intimately connected with DNA repair, particularly in mechanisms like repair synthesis. Deuterium affects DNA replication and transcription processes, and the stronger bonds formed by deuterium can interfere with normal metabolism, highlighting the impact of isotopic substitution on DNA-related processes. Research focusing on the effects of D₂O on DNA synthesis and metabolic activities underscores the utility of deuterium in probing these fundamental processes.

Investigations into Drug Action and Metabolic Responses to Therapeutic Agents

Deuterated compounds are increasingly utilized in pharmaceutical research, primarily to alter the metabolic profile of drug molecules themselves, potentially leading to improved pharmacokinetics and reduced toxicity due to the increased stability of C-D bonds. However, deuterated thymidine also plays a role in investigating the cellular and metabolic responses to therapeutic agents.

Similar to the use of tritiated thymidine in evaluating the anti-proliferative activity of drugs, deuterated thymidine can be employed as a tracer in non-radioactive cell proliferation assays to assess the impact of therapeutic agents on cell division. nih.govfishersci.ca By measuring the incorporation of deuterated thymidine into DNA, researchers can quantify the inhibitory or stimulatory effects of drugs on cell growth.

Studies investigating the action of thymidine analogs, such as the antiretroviral drug stavudine (B1682478) (D4T), involve understanding their cellular metabolism, including phosphorylation by enzymes like thymidine kinase. Deuterated thymidine could potentially be used in such studies to investigate the kinetics of these metabolic pathways or to assess how therapeutic agents influence endogenous thymidine metabolism.

Furthermore, deuterium metabolic imaging is emerging as a technique to study metabolic responses to therapies, including precision therapy. While this often involves labeling metabolic substrates other than thymidine, the principle of using deuterium as a tracer to monitor metabolic changes in response to drug treatment is directly applicable and could potentially be extended to thymidine metabolism in specific contexts.

Development of Novel Imaging Probes and Reporter Gene Systems

Deuterated thymidine has been successfully developed as a novel probe for advanced imaging techniques, particularly for quantitative magnetic resonance imaging (MRI). This compound (referred to as d₃-thy) has been synthesized and utilized as a reporter probe for quantitative ²H-MRI mapping of gene expression in vivo.

This innovative approach employs a reporter gene system, such as the human thymidine kinase 1 (hTK1). Cells expressing the hTK1 transgene accumulate administered d₃-thy through phosphorylation to d₃-thy monophosphate. The accumulated deuterated compound can then be detected and quantified using ²H-MRI. The methyl group of d₃-thy contains three magnetically equivalent deuterons, producing a distinct singlet peak in the ²H-NMR spectrum. This peak is spectrally resolved from the signal of endogenous deuterated water (HDO), allowing for the quantification of d₃-thy concentration based on the known concentration of tissue HDO.

This d₃-thy/hTK1 system enables the non-invasive, longitudinal quantitative mapping of reporter gene expression, offering a powerful tool for monitoring gene and cell therapies in research and potentially clinical settings. The use of a structurally unmodified reporter probe like d₃-thy to image the expression of unmutated human protein (hTK1) highlights the potential of ²H-MRI for monitoring relevant biological targets.

While the d₃-thy system utilizes ²H-MRI, other thymidine analogs have been explored for Chemical Exchange Saturation Transfer (CEST) MRI, another technique for imaging gene expression. Although these analogs may not be specifically deuterated thymidine, their development underscores the broader interest in using thymidine-based probes for molecular imaging applications.

Comparative Biochemical Analyses Across Organisms

The pathways involved in thymidine biosynthesis and metabolism exhibit variations across different organisms, including bacteria and eukaryotes. These differences can be investigated using stable isotope labeling techniques, including those involving deuterium.

For instance, the process of thymidylate synthesis, a critical step in producing thymidine monophosphate (dTMP), is catalyzed by distinct enzyme families, ThyA and ThyX, which have different phylogenetic distributions among bacteria, archaea, and eukaryotes. Comparative biochemical analyses using labeled precursors can help elucidate the specific pathways and enzyme activities present in different organisms.

Studies employing deuterated tracers, such as [2,3,3-²H]serine, have been used to trace compartment-specific folate metabolism (cytosolic versus mitochondrial). Folate metabolism is intrinsically linked to thymidine synthesis, as it provides the one-carbon units necessary for the methylation of deoxyuridine monophosphate (dUMP) to dTMP. By following the incorporation of deuterium from labeled serine into downstream products like thymidine, researchers can gain insights into the differential metabolic fluxes and enzyme localization in various cell types or organisms.

These types of studies, utilizing deuterium labeling in metabolic precursors, contribute to a deeper understanding of the biochemical diversity in nucleotide synthesis pathways across the tree of life, highlighting differences in how bacteria and eukaryotes handle essential metabolic processes related to DNA synthesis.

Q & A

Q. How is Thymidine, Methyl-d3 synthesized and characterized in laboratory settings?

this compound is synthesized via deuterium labeling at the methyl group of thymidine, typically through catalytic exchange reactions or enzymatic methods. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and purity by analyzing chemical shifts and splitting patterns .
  • Mass Spectrometry (MS) : For isotopic enrichment quantification and structural validation .
  • Chromatography (HPLC/LC-MS) : To assess purity and separate isotopic analogs . Methodological Tip: Document synthesis conditions (e.g., catalyst, solvent, temperature) and characterization parameters (e.g., NMR resonance frequencies, MS fragmentation patterns) in appendices for reproducibility .

Q. What are the primary research applications of this compound in studying DNA synthesis and repair mechanisms?

This deuterated compound is used as a stable isotope tracer to:

  • Track DNA replication kinetics in cell cultures via liquid scintillation counting or LC-MS .
  • Investigate repair pathways by quantifying deuterium retention in repaired DNA strands . Experimental Design: Combine pulse-chase experiments with time-course sampling to distinguish between synthesis and repair phases .

Q. What methodological considerations are essential when incorporating this compound into cell culture studies?

  • Concentration Optimization : Avoid cytotoxicity by titrating doses using viability assays (e.g., MTT) .
  • Isotopic Purity : Verify ≥98% deuterium enrichment via MS to prevent interference from non-labeled analogs .
  • Quenching Metabolic Activity : Use ice-cold PBS washes post-incubation to halt enzymatic degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in isotopic enrichment data when using this compound in metabolic tracing experiments?

Discrepancies often arise from:

  • Incomplete Isotopic Equilibrium : Extend incubation times or validate steady-state conditions via kinetic modeling .
  • Cross-Contamination : Implement negative controls (e.g., unlabeled thymidine) and validate MS baselines . Data Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish technical noise from biological variation .

Q. What strategies optimize the integration of this compound with other deuterated precursors in multi-tracer studies?

  • Cross-Validation : Co-administer ¹³C-glucose to correlate DNA synthesis rates with glycolytic flux .
  • Computational Modeling : Apply compartmental models to deconvolute tracer contributions (e.g., using MATLAB or Python packages) . Resource Tip: Use shared data platforms (e.g., FAIR-compliant repositories) to harmonize multi-lab datasets .

Q. How should researchers design controls to account for potential deuterium isotope effects in this compound-based assays?

  • Isotopomer Controls : Compare results with non-deuterated thymidine to isolate kinetic isotope effects .
  • Enzymatic Activity Assays : Test if deuterium labeling alters thymidine kinase activity using in vitro enzyme kinetics . Documentation: Report isotope effects in supplementary tables, including reaction rates and error margins .

Data Presentation Guidelines

  • Tables : Summarize isotopic enrichment ratios, synthesis yields, and statistical parameters (e.g., p-values, confidence intervals) .
  • Figures : Use line graphs for kinetic data and bar charts for comparative analyses, with error bars denoting standard deviations .
  • Appendices : Include raw NMR/MS spectra, protocol deviations, and reagent batch numbers for replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.